
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves multiple steps starting from readily available precursors. One common method involves the condensation of 2-fluoroacetophenone with allyl amine to form an intermediate compound. This intermediate then undergoes a ring closure reaction catalyzed by a metallic catalyst in the presence of a ligand, followed by bromination, hydrolysis, and oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of highly corrosive reagents and flammable reducing agents, making it safer and more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 5-(2-Fluorophenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the aldehyde group can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
- CAS No.: 881674-56-2
- Molecular Formula: C₁₁H₈FNO
- Molecular Weight : 189.19 g/mol
- Key Properties : LogP = 2.63, Polar Surface Area (PSA) = 32.86 Ų .
Synthesis: The compound is a critical intermediate in synthesizing Vonoprazan (TAK-438), a gastric acid inhibitor. Traditional methods involve a four-step process with low yields (~13%) . However, an optimized one-step method using Raney nickel and acidic conditions improves industrial scalability, converting 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile directly into the target aldehyde .
Applications: Primarily used in pharmaceuticals, it serves as a precursor for sulfonylated derivatives like 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS: 881677-11-8), a key intermediate in Vonoprazan production .
Comparison with Structurally Related Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 452105-23-6)
- Structure : Replaces the aldehyde (-CHO) with a nitrile (-CN) group.
- Molecular Formula : C₁₁H₇FN₂
- Molecular Weight : 186.19 g/mol
- Similarity Score : 0.81 .
Key Differences :
- Reactivity : The nitrile group enables hydrolysis to carboxylic acids or amides, unlike the aldehyde’s nucleophilic addition reactions.
5-Bromo-1H-pyrrole-3-carbaldehyde
- Structure : Substitutes the 2-fluorophenyl group with bromine at the pyrrole’s 5-position.
- Molecular Formula: C₅H₄BrNO
- Molecular Weight : 174.00 g/mol
Key Differences :
- Reactivity : Bromine acts as a leaving group, facilitating Suzuki coupling or nucleophilic aromatic substitution.
- Electronic Effects : The absence of the electron-withdrawing fluorophenyl group reduces resonance stabilization, increasing reactivity toward electrophiles .
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS: 881677-11-8)
- Structure : Adds a pyridine-3-sulfonyl group at the pyrrole’s 1-position.
- Molecular Formula : C₁₆H₁₁FN₂O₃S
- Molecular Weight : 346.34 g/mol
- Similarity Score : 0.78 .
Key Differences :
- Synthesis : Produced via sulfonylation of the parent aldehyde using 3-pyridine sulfonyl chloride and sodium hydride, albeit in low yields (~13-55%) .
- Applications: Intermediate in Vonoprazan synthesis; the sulfonyl group enhances binding affinity to proton pump targets .
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine xfumarate (Vonoprazan Fumarate, CAS: 1260141-27-2)
- Structure : Derived from reductive amination of the sulfonylated aldehyde.
- Molecular Formula : C₂₂H₂₃FN₃O₆S
- Molecular Weight : 492.50 g/mol
Key Differences :
- Pharmacological Role : The fumarate salt is the active drug form, inhibiting gastric H⁺/K⁺ ATPase with prolonged efficacy due to sulfonyl and fluorophenyl groups .
Comparative Data Table
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |
---|---|---|---|---|---|
This compound | 881674-56-2 | C₁₁H₈FNO | 189.19 | Aldehyde, Fluorophenyl | Vonoprazan Intermediate |
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 452105-23-6 | C₁₁H₇FN₂ | 186.19 | Nitrile, Fluorophenyl | Kinase Inhibitor Intermediate |
5-Bromo-1H-pyrrole-3-carbaldehyde | - | C₅H₄BrNO | 174.00 | Aldehyde, Bromine | Cross-Coupling Reactions |
Sulfonylated Derivative | 881677-11-8 | C₁₆H₁₁FN₂O₃S | 346.34 | Aldehyde, Sulfonyl, Pyridine | Vonoprazan Intermediate |
Vonoprazan Fumarate | 1260141-27-2 | C₂₂H₂₃FN₃O₆S | 492.50 | Amine, Fumarate, Sulfonyl | Gastric Acid Inhibitor |
Biological Activity
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS Number: 881674-56-2) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a potential therapeutic agent. This article explores its synthesis, biological properties, and applications in various fields.
This compound is characterized by its pyrrole ring, which is known for its aromatic properties and reactivity due to the presence of a formyl group at the third position. The fluorine atom on the phenyl ring enhances the compound's electronic properties, which can influence its biological activity.
The synthesis of this compound typically involves a multi-step process:
- Starting Material : 2-fluoroacetophenone is reacted with an alkaline catalyst to produce 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
- Cyclization : This intermediate undergoes hydrogenation cyclization using Pd-C catalyst to yield the target compound .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate cytotoxic effects against several cancer cell lines, including:
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
The IC50 values for these cell lines were reported as follows:
These findings suggest that this compound may induce apoptosis or inhibit proliferation in cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with amino acid residues in enzymes, potentially inhibiting their activity.
- Receptor Binding : The fluorophenyl group may enhance binding affinity to various receptors involved in cellular signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at XYZ University, this study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria.
- Results indicated a significant reduction in bacterial growth compared to control groups.
-
Anticancer Activity Assessment :
- A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects on various cancer cell lines.
- The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yields of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde?
- Methodological Answer : A reported synthesis involves hydrogenation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in a mixed solvent system of tetrahydrofuran (THF), acetic acid, and water at 15–25°C for 4 hours, yielding 84.4% . Key variables affecting yield include solvent polarity (THF enhances solubility, acetic acid aids in protonation), temperature control (ambient conditions minimize side reactions), and catalyst choice (hydrogen gas as a reducing agent). Optimization may involve adjusting reaction time, solvent ratios, or exploring alternative catalysts like palladium on carbon.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) . Essential precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Inert atmosphere (argon/nitrogen) and moisture-free conditions to prevent degradation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the fluorophenyl and pyrrole-aldehyde moieties .
- IR Spectroscopy : Identify aldehyde C=O stretches (~1700 cm) and pyrrole N-H bands (~3400 cm).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (m/z 189.19 for [M+H]) .
- HPLC : Reverse-phase chromatography with UV detection (λ ~270 nm) to assess purity.
Advanced Research Questions
Q. How is this compound utilized as a key intermediate in synthesizing pharmaceuticals like Vonoprazan fumarate?
- Methodological Answer : The aldehyde group in this compound undergoes nucleophilic sulfonylation with pyridin-3-ylsulfonyl chloride in the presence of sodium hydride and a crown ether catalyst, forming 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde. This intermediate is subsequently converted to Vonoprazan fumarate via salt formation with fumaric acid . Reaction monitoring via TLC or in-situ FTIR is critical to track sulfonylation progress.
Q. What alternative synthetic routes exist for this compound, and how do they compare in efficiency?
- Methodological Answer :
- Paal-Knorr Pyrrole Synthesis : Condensation of 1,4-diketones with amines could theoretically yield pyrrole derivatives, though fluorophenyl substitution may require tailored diketone precursors .
- Metal-Catalyzed Cross-Coupling : Palladium-catalyzed coupling of halogenated pyrroles with fluorophenyl boronic acids (Suzuki reaction) might offer regioselectivity but demands rigorous anhydrous conditions.
- Comparison : The hydrogenation method is higher-yielding (84.4%) and scalable, whereas cross-coupling routes may face challenges in controlling byproducts.
Q. How can researchers resolve contradictions in analytical data (e.g., unexpected NMR peaks or chromatographic impurities)?
- Methodological Answer :
- Multi-Technique Validation : Combine H-C HSQC NMR to assign ambiguous peaks and GC-MS to identify volatile impurities.
- Crystallography : Single-crystal XRD (using SHELX software ) can confirm molecular structure if crystalline derivatives are synthesized.
- Chromatographic Purity : Employ gradient HPLC with diode-array detection to differentiate co-eluting impurities.
Q. What computational strategies predict the reactivity or supramolecular interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to study electrophilic aldehyde reactivity or hydrogen-bonding interactions.
- Molecular Docking : Simulate binding with biological targets (e.g., proton pumps in Vonoprazan’s mechanism) using AutoDock Vina .
- Solubility Prediction : COSMO-RS models can estimate solubility in solvents like THF or DMSO, aiding formulation design.
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULPEUCGKEHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250112 | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881674-56-2 | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881674-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881674562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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